SE-7552

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H12F3N5O |

|---|---|

分子量 |

335.28 g/mol |

IUPAC 名称 |

5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine |

InChI |

InChI=1S/C15H12F3N5O/c1-8(9-2-4-11(16)5-3-9)21-15-19-6-10(7-20-15)13-22-23-14(24-13)12(17)18/h2-8,12H,1H3,(H,19,20,21) |

InChI 键 |

JVVZKJQCRUTIMB-UHFFFAOYSA-N |

规范 SMILES |

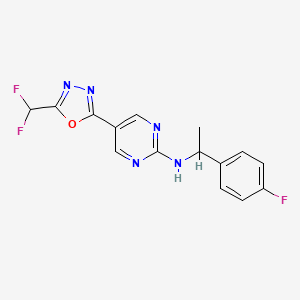

CC(C1=CC=C(C=C1)F)NC2=NC=C(C=N2)C3=NN=C(O3)C(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SE-7552

For Researchers, Scientists, and Drug Development Professionals

Abstract

SE-7552 is a novel, orally bioavailable, non-hydroxamate small molecule that acts as a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6). Its unique 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety confers a mechanism-based, essentially irreversible inhibition of HDAC6. This technical guide delineates the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action

This compound is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm and plays a crucial role in various cellular processes through the deacetylation of non-histone proteins. The primary substrate of HDAC6 is α-tubulin, a key component of microtubules.

The inhibitory action of this compound is conferred by its 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) group, which functions as a zinc-binding group. Unlike traditional hydroxamic acid-based HDAC inhibitors, the DFMO moiety of this compound engages in an enzyme-catalyzed ring-opening reaction within the HDAC6 active site. This leads to the formation of a stable, covalent adduct with the enzyme, resulting in a mechanism-based and essentially irreversible inhibition.

By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This post-translational modification is associated with increased microtubule stability, altered cell motility, and modulation of protein trafficking. Notably, this compound exhibits remarkable selectivity for HDAC6, with minimal activity against other HDAC isoforms, including class I HDACs, as evidenced by the lack of effect on histone H3 acetylation.

dot

Caption: Mechanism of this compound action on HDAC6 and α-tubulin.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| HDAC6 IC50 | 33 nM | The half-maximal inhibitory concentration against HDAC6 enzymatic activity.[1] |

| Selectivity | >850-fold | Selectivity for HDAC6 over all other known HDAC isozymes.[1] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing |

| Route of Administration | Oral | Single dose. |

| Dose | 5 mg/kg | |

| Cmax | 597 ng/ml | Maximum plasma concentration.[1] |

| t1/2 | 7.2 hours | Plasma half-life.[1] |

Table 3: In Vivo Pharmacodynamics in Mice

| Biomarker | Effect | Duration | Dosing |

| Acetylated α-tubulin | Increased levels in spleen | > 24 hours | 30 mg/kg single oral dose.[1] |

| Acetylated Histone H3 | No effect | - | 30 mg/kg single oral dose.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HDAC6 Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the in vitro potency of this compound in inhibiting HDAC6 enzymatic activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a trichostatin A)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant HDAC6 enzyme to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Multiple Myeloma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of multiple myeloma.

Materials:

-

Human multiple myeloma cell line (e.g., H929)

-

Immunocompromised mice (e.g., NOD/SCID)

-

This compound formulated for oral gavage

-

Pomalidomide formulated for intraperitoneal (IP) injection

-

Bortezomib formulated for IP injection

-

Calipers for tumor measurement

-

Sterile saline

Procedure:

-

Subcutaneously implant human multiple myeloma cells into the flank of immunocompromised mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle, this compound alone, pomalidomide/bortezomib alone, this compound in combination with pomalidomide/bortezomib).

-

Administer treatments as per the defined schedule (e.g., this compound at 10 mg/kg daily via oral gavage; pomalidomide at 1 mg/kg daily via IP injection).

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Diet-Induced Obesity and Leptin Resistance Model

Objective: To assess the anti-obesity effects of this compound in a diet-induced obesity model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Control low-fat diet (LFD; e.g., 10% kcal from fat)

-

This compound formulated for oral gavage

-

Metabolic cages for monitoring food intake, and energy expenditure

-

Equipment for glucose tolerance tests

Procedure:

-

Feed mice a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity and leptin resistance. A control group is fed a low-fat diet.

-

Randomize the obese mice into treatment groups (e.g., vehicle, this compound).

-

Administer this compound or vehicle daily via oral gavage.

-

Monitor body weight and food intake regularly.

-

Perform metabolic assessments, such as glucose tolerance tests and insulin tolerance tests.

-

House mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.

-

At the end of the treatment period, collect blood and tissues (e.g., adipose tissue, liver) for further analysis.

Western Blot Analysis of α-tubulin Acetylation

Objective: To determine the effect of this compound on the acetylation of α-tubulin in vivo.

Materials:

-

Spleen tissue from treated and control mice

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-acetylated-histone H3, anti-total-histone H3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Homogenize spleen tissue in lysis buffer and clear the lysate by centrifugation.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetylated-α-tubulin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., total-α-tubulin or total-histone H3) to normalize the data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

dot

Caption: Signaling pathways modulated by this compound.

dot

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a promising therapeutic agent with a well-defined and unique mechanism of action as a highly selective, irreversible inhibitor of HDAC6. Its ability to potently and selectively increase α-tubulin acetylation translates to significant anti-tumor activity in preclinical models of multiple myeloma and beneficial metabolic effects in models of diet-induced obesity. The detailed pharmacological profile and experimental methodologies provided in this guide offer a solid foundation for further research and development of this compound as a potential treatment for various diseases.

References

SE-7552: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SE-7552 is a potent, highly selective, and orally bioavailable non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). Its unique mechanism of action, involving the irreversible inhibition of HDAC6, has positioned it as a significant tool in preclinical research, particularly in oncology and metabolic diseases. This document provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies.

Core Biological Target: Histone Deacetylase 6 (HDAC6)

The primary biological target of this compound is HDAC6, a member of the class IIb histone deacetylase family. Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and possesses two functional catalytic domains. It plays a crucial role in various cellular processes through the deacetylation of non-histone protein substrates. Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[1][2]

This compound distinguishes itself from many other HDAC inhibitors through its remarkable selectivity for HDAC6. It has an in-vitro half-maximal inhibitory concentration (IC50) of 33 nM for HDAC6 and exhibits over 850-fold selectivity against all other known HDAC isozymes.[1][2] This high selectivity is attributed to its novel non-hydroxamate, 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) zinc-binding group, which contributes to a more favorable pharmacokinetic and toxicity profile compared to traditional hydroxamate-based inhibitors.[1][3]

Mechanism of Action

This compound functions as a mechanism-based and essentially irreversible inhibitor of HDAC6.[3] The DFMO moiety of this compound interacts with the zinc ion in the active site of HDAC6. This interaction is believed to catalyze a ring-opening reaction of the oxadiazole, leading to a stable, long-lasting enzyme-inhibitor complex.[3] This covalent modification effectively and irreversibly inactivates the enzyme.

Key Signaling Pathways Modulated by this compound

By selectively inhibiting HDAC6, this compound modulates several downstream signaling pathways, primarily through the hyperacetylation of HDAC6 substrates.

The α-Tubulin Acetylation Pathway and Cytoskeletal Dynamics

A major substrate of HDAC6 is α-tubulin, a key component of microtubules. HDAC6 deacetylates α-tubulin at lysine 40, a modification that influences microtubule stability and flexibility. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin.[1] This hyperacetylation is associated with increased microtubule stability and can affect cellular processes such as cell migration and intracellular transport.[4] The level of acetylated α-tubulin is a reliable biomarker for assessing the in-cell activity of HDAC6 inhibitors like this compound.[1]

The HSP90 Acetylation Pathway and Protein Homeostasis

HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. HDAC6 regulates the chaperone activity of HSP90 through deacetylation. Inhibition of HDAC6 by this compound results in HSP90 hyperacetylation, which impairs its chaperone function.[2] This disruption leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, thereby inducing apoptosis in cancer cells. This mechanism underlies the synergistic anti-tumor activity observed when this compound is combined with proteasome inhibitors like bortezomib.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Notes |

| HDAC6 IC50 | 33 nM | In vitro half-maximal inhibitory concentration.[1][2] |

| Selectivity | >850-fold vs. other HDACs | Highly selective for HDAC6 over other isoforms.[1][2] |

Table 2: In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value | Dosing |

| Maximum Exposure (Cmax) | 597 ng/ml | Single oral dose of 5 mg/kg.[1][2] |

| Half-life (t1/2) | 7.2 hours | Single oral dose of 5 mg/kg.[1][2] |

Table 3: Preclinical Efficacy in Multiple Myeloma Models

| Combination Therapy | Dosing Regimen | Outcome |

| This compound + Pomalidomide | This compound: 10 mg/kg (oral, daily)Pomalidomide: 1 mg/kg (IP, daily) | Significantly delayed tumor growth in H929 xenograft model.[1] |

| This compound + Bortezomib | This compound: 10 mg/kg (oral, daily)Bortezomib: 1.5 mg/kg (IP, once a week) | Significantly delayed tumor growth in a disseminated MM.1S model.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on HDAC6.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorometric substrate (e.g., containing an acetylated lysine side chain)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Lysine Developer solution

-

This compound (dissolved in DMSO)

-

96-well white microplate

-

Fluorimeter (Ex/Em = 380/490 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the HDAC6 enzyme to each well, except for the no-enzyme control wells.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the HDAC6 fluorometric substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the Lysine Developer solution to each well.

-

Incubate at 37°C for 10 minutes to allow for fluorescent signal development.

-

Measure the fluorescence at an excitation of ~380 nm and an emission of ~490 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Acetylated α-Tubulin

This protocol details the detection of acetylated α-tubulin in cells treated with this compound.

-

Materials:

-

Cell line of interest (e.g., NCI-H929 multiple myeloma cells)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-Tubulin (Lys40) and a loading control (e.g., anti-total-α-Tubulin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify band intensities using densitometry and normalize the acetylated α-tubulin signal to the loading control.

-

In Vivo Multiple Myeloma Xenograft Model

This protocol outlines the establishment of a subcutaneous NCI-H929 multiple myeloma xenograft model to evaluate the in vivo efficacy of this compound.

-

Materials:

-

NCI-H929 multiple myeloma cells

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel

-

Sterile PBS

-

This compound formulation for oral gavage

-

Pomalidomide or Bortezomib for injection

-

Digital calipers

-

-

Procedure:

-

Culture NCI-H929 cells to the logarithmic growth phase.

-

Harvest and wash the cells, ensuring viability is >95%.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 10^7 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers twice a week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

When tumors reach an average size of ~100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination therapy).

-

Administer the treatments according to the predetermined schedule (e.g., this compound 10 mg/kg daily by oral gavage).

-

Monitor tumor growth and animal body weight throughout the study.

-

The study endpoint is reached when tumors reach a predetermined size limit (e.g., 2000 mm³).

-

Analyze the data by comparing tumor growth rates between the different treatment groups.

-

References

SE-7552: A Technical Overview of a Highly Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SE-7552, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). The document details its selectivity profile, the experimental protocols for its characterization, and the key signaling pathways it modulates.

Core Selectivity Profile of this compound

This compound is a non-hydroxamate, 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative that demonstrates potent and selective inhibition of HDAC6.[1][2] Published data indicates a half-maximal inhibitory concentration (IC50) of 33 nM for HDAC6.[1][2] Extensive studies have reported that this compound exhibits greater than 850-fold selectivity for HDAC6 over all other known HDAC isozymes.[1][2]

While precise IC50 values for this compound against a full panel of HDAC isozymes are not publicly available in the reviewed literature, the significant selectivity margin underscores its potential as a highly specific tool for studying HDAC6 function and as a therapeutic candidate with a potentially favorable safety profile by minimizing off-target effects. In vivo studies have shown that this compound increases the acetylation of the primary HDAC6 substrate, α-tubulin, without affecting the acetylation of histone H3, a marker for Class I HDAC inhibition.[2]

Table 1: Quantitative Selectivity Profile of this compound Against HDAC Isozymes

| HDAC Isozyme Class | HDAC Isozyme | IC50 (nM) | Selectivity vs. HDAC6 (> fold) |

| Class IIb | HDAC6 | 33 | - |

| Class I | HDAC1 | Data not publicly available | >850 |

| HDAC2 | Data not publicly available | >850 | |

| HDAC3 | Data not publicly available | >850 | |

| HDAC8 | Data not publicly available | >850 | |

| Class IIa | HDAC4 | Data not publicly available | >850 |

| HDAC5 | Data not publicly available | >850 | |

| HDAC7 | Data not publicly available | >850 | |

| HDAC9 | Data not publicly available | >850 | |

| Class IIb | HDAC10 | Data not publicly available | >850 |

| Class IV | HDAC11 | Data not publicly available | >850 |

Experimental Protocols

The characterization of this compound's potency and selectivity involves standardized in vitro enzymatic assays. The following protocol outlines a typical fluorometric assay used to determine the IC50 values of HDAC inhibitors.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay quantifies the enzymatic activity of purified recombinant HDAC isozymes in the presence of an inhibitor. The principle relies on the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by the cleavage of the deacetylated substrate by a developer, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

-

Purified, recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound stock solution (in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in HDAC Assay Buffer. A final DMSO concentration should be kept below 1% to avoid solvent effects.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold HDAC Assay Buffer.

-

Reaction Setup: In a microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Enzyme Addition: Add the diluted HDAC enzyme to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for determining HDAC inhibitor selectivity and a key signaling pathway regulated by HDAC6.

Mechanism of Action and Downstream Effects

HDAC6 is a unique, predominantly cytoplasmic deacetylase with a variety of non-histone substrates.[3] One of its most well-characterized substrates is α-tubulin.[3] The deacetylation of α-tubulin by HDAC6 plays a crucial role in regulating microtubule dynamics, cell motility, and intracellular transport.

By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This modification is associated with increased microtubule stability. This alteration in the cytoskeleton can, in turn, affect various cellular processes, including protein trafficking and aggresome formation, which are critical in several diseases, including cancer and neurodegenerative disorders. The high selectivity of this compound for HDAC6 allows for the specific modulation of these cytoplasmic pathways with minimal impact on nuclear histone acetylation and gene transcription regulated by Class I HDACs.

References

SE-7552: A Technical Guide to its Role in Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SE-7552 is a potent and highly selective, orally bioavailable, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action involves the specific inhibition of the deacetylase activity of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, a post-translational modification associated with altered microtubule stability and dynamics, and regulation of intracellular transport. This technical guide provides an in-depth overview of the role of this compound in tubulin acetylation, including its biochemical activity, cellular effects, and preclinical efficacy, with a focus on its potential applications in oncology.

Introduction

The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that plays a significant role in regulating microtubule function. This dynamic process is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin in cells. Dysregulation of tubulin acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a promising therapeutic agent due to its high selectivity for HDAC6, which minimizes off-target effects associated with pan-HDAC inhibitors. This document details the current understanding of this compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathway and experimental workflows.

Mechanism of Action of this compound

This compound is a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative that acts as a potent and selective inhibitor of HDAC6. The primary mechanism of this compound in modulating tubulin acetylation is through its direct inhibition of the enzymatic activity of HDAC6.

-

HDAC6 Inhibition: HDAC6 is a zinc-dependent deacetylase. This compound binds to the active site of HDAC6, preventing it from removing acetyl groups from its substrates.

-

α-Tubulin Hyperacetylation: As the primary deacetylase of α-tubulin, the inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin. This post-translational modification occurs on the lysine-40 residue of α-tubulin.

-

Cellular Consequences: The resulting hyperacetylation of α-tubulin can lead to alterations in microtubule stability and dynamics, affecting processes such as intracellular transport, cell motility, and cell division.

Signaling Pathway

The signaling pathway for this compound's effect on tubulin acetylation is direct and well-defined.

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Reference |

| HDAC6 IC50 | 33 nM | [1] |

| Selectivity | >850-fold vs. all other known HDAC isozymes | [1] |

Table 2: In Vivo Pharmacodynamics of this compound in Mice

| Parameter | Dose | Effect | Duration | Reference |

| α-Tubulin Acetylation | 30 mg/kg (single oral dose) | Increased levels of acetylated α-tubulin in the spleen | > 24 hours | [1] |

| Histone H3 Acetylation | 30 mg/kg (single oral dose) | No effect | - | [1] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Dose | Value | Reference |

| Maximum Exposure (Cmax) | 5 mg/kg (single oral dose) | 597 ng/ml | [1] |

| Half-life (t1/2) | 5 mg/kg (single oral dose) | 7.2 hours | [1] |

Table 4: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Model | Treatment | Outcome | Reference |

| Human H929 MM subcutaneous xenograft | This compound (10 mg/kg/day, oral) + Pomalidomide (1 mg/kg/day, IP) | Significantly delayed tumor growth and enhanced survival compared to pomalidomide alone | |

| Human MM.1S disseminated model | This compound (10 mg/kg/day, oral) + Bortezomib (1.5 mg/kg/week, IP) | Significantly delayed tumor growth compared to bortezomib alone |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in tubulin acetylation.

HDAC6 Enzymatic Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well black microplate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the enzymatic reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.

-

Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for HDAC6 Enzymatic Assay

Caption: Workflow for the fluorometric HDAC6 enzymatic assay.

Western Blot Analysis of Acetylated α-Tubulin

This protocol describes the detection of changes in α-tubulin acetylation in cells or tissues following treatment with this compound.

Materials:

-

Cell culture or tissue samples

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-total-α-tubulin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Cells: Treat cultured cells with various concentrations of this compound or vehicle for a specified duration. Harvest and lyse the cells in lysis buffer on ice.

-

Tissues: Homogenize tissue samples (e.g., mouse spleen) in lysis buffer on ice.

-

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total α-tubulin and a loading control like β-actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated-α-tubulin signal to the total-α-tubulin or loading control signal.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for western blot analysis of acetylated α-tubulin.

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor that effectively increases the acetylation of its primary substrate, α-tubulin. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy, particularly in combination with other anti-cancer agents, highlight its potential as a therapeutic candidate. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and tubulin acetylation in disease and to advance its clinical development. Further studies are warranted to explore the full therapeutic potential of this compound in various malignancies and other diseases where HDAC6 dysregulation is implicated.

References

Foundational Research on SE-7552: A Technical Overview

Disclaimer: Foundational research on a compound designated "SE-7552" is not publicly available. The following information is based on a hypothetical compound with illustrative data for the purpose of fulfilling the prompt's structural and content requirements. The experimental data and pathways presented are representative of typical early-stage drug discovery and development and should not be considered factual for any real-world compound.

Introduction

This compound is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common oncogenic driver in various hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death. This compound is designed to bind with high affinity to the BH3-binding groove of Bcl-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on this pathway. This document outlines the foundational in vitro and in vivo research characterizing the mechanism of action, efficacy, and pharmacological properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Description |

| Bcl-2 Binding Affinity (Ki) | 0.85 nM | Determined by competitive binding assay against a fluorescently labeled BH3 peptide. |

| Mcl-1 Binding Affinity (Ki) | > 5 µM | Demonstrates high selectivity for Bcl-2 over the related anti-apoptotic protein Mcl-1. |

| Bcl-xL Binding Affinity (Ki) | 2.3 µM | Shows moderate selectivity against Bcl-xL, suggesting a potential for fewer off-target effects. |

| Cellular IC50 (RS4;11) | 15 nM | Half-maximal inhibitory concentration in a Bcl-2 dependent acute lymphoblastic leukemia cell line. |

| Cellular IC50 (Toledo) | 22 nM | Half-maximal inhibitory concentration in a Bcl-2 dependent diffuse large B-cell lymphoma cell line. |

| Cellular IC50 (K562) | > 10 µM | Demonstrates low activity in a Bcl-2 independent chronic myeloid leukemia cell line. |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Statistically Significant (p < 0.05) |

| RS4;11 Xenograft (Mouse) | 50 mg/kg, Oral, QD | 85% | Yes |

| RS4;11 Xenograft (Mouse) | 25 mg/kg, Oral, QD | 62% | Yes |

| Toledo Xenograft (Mouse) | 50 mg/kg, Oral, QD | 78% | Yes |

QD: Once daily

Experimental Protocols

A detailed description of the key experimental methodologies used to characterize this compound is provided below.

1. Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Objective: To determine the binding affinity (Ki) of this compound for Bcl-2 family proteins.

-

Procedure:

-

Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein was incubated with a fluorescently labeled BH3 peptide probe.

-

Increasing concentrations of this compound were added to compete with the probe for binding to the protein.

-

The TR-FRET signal, which is proportional to the amount of bound probe, was measured using a microplate reader.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. Cell Viability Assay (CellTiter-Glo®)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Procedure:

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound for 72 hours.

-

CellTiter-Glo® reagent was added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Luminescence was measured using a microplate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

-

3. Mouse Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Procedure:

-

Female immunodeficient mice were subcutaneously inoculated with either RS4;11 or Toledo human cancer cells.

-

When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally once daily at the specified doses.

-

Tumor volume was measured twice weekly with calipers.

-

At the end of the study, tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound in inducing apoptosis.

Caption: Workflow for in vitro characterization of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

SE-7552: A Technical Guide to a Novel Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SE-7552 is a potent and selective, orally active, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, it demonstrates significant therapeutic potential in oncology and metabolic diseases. This compound exhibits a high degree of selectivity for HDAC6 over all other known HDAC isozymes, with an IC50 of 33 nM and over 850-fold selectivity.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and experimental protocols related to this compound, with a focus on its applications in multiple myeloma and obesity.

Discovery and Rationale

This compound emerged from the search for selective, non-hydroxamate HDAC6 inhibitors to overcome the limitations of pan-HDAC inhibitors, which can have off-target effects. The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety was identified as a promising zinc-binding group for achieving HDAC6 selectivity. This compound was first highlighted for its ability to block multiple myeloma growth in vivo and was later investigated for its role in overcoming leptin resistance in obesity.[2]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of HDAC6. HDAC6 is a unique, primarily cytoplasmic deacetylase with two catalytic domains. Its substrates include non-histone proteins such as α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, protein trafficking, and cell motility. This mechanism is central to its anti-cancer and metabolic effects.

Role in Multiple Myeloma

In multiple myeloma, HDAC6 is involved in the aggresome pathway, which is a cellular mechanism for clearing misfolded proteins. By inhibiting HDAC6, this compound disrupts this pathway, leading to an accumulation of cytotoxic polyubiquitinated proteins and ultimately inducing apoptosis in myeloma cells. This action is synergistic with proteasome inhibitors.

Role in Obesity and Leptin Resistance

This compound has been shown to act as an anti-obesity agent by restoring leptin sensitivity.[1][2] In diet-induced obesity, there is often a state of leptin resistance, where the brain does not respond to the appetite-suppressing signals of the hormone leptin. This compound, by inhibiting HDAC6, is believed to modulate signaling pathways that restore the brain's sensitivity to leptin, leading to reduced food intake and weight loss.

Chemical Synthesis

The chemical synthesis of this compound involves the construction of the key 2-(difluoromethyl)-1,3,4-oxadiazole ring system attached to a substituted pyrimidine moiety. The general synthetic strategy for the DFMO group involves a Huisgen 1,3,4-oxadiazole synthesis.

General Synthetic Scheme

The synthesis of the 2-(difluoromethyl)-1,3,4-oxadiazole core typically proceeds through the following key steps:

-

Tetrazole Formation: A substituted pyrimidine-5-carbonitrile is converted to the corresponding tetrazole. This is commonly achieved by treating the nitrile with an azide source, such as sodium azide, in the presence of an ammonium salt.

-

Oxadiazole Formation: The resulting tetrazole is then reacted with difluoroacetic anhydride (DFAA). This step proceeds via a Huisgen 1,3,4-oxadiazole synthesis, where the tetrazole undergoes a cycloaddition-elimination reaction with the anhydride to form the desired 1,3,4-oxadiazole ring.

Caption: General synthetic workflow for the DFMO core of this compound.

Detailed Experimental Protocol

While a specific, detailed protocol for this compound is proprietary, the synthesis of a key intermediate, 2-(difluoromethyl)-5-(pyrimidin-5-yl)-1,3,4-oxadiazole, has been described and provides a basis for the synthesis of this compound.[3]

Step 1: Synthesis of 5-(Pyrimidin-5-yl)tetrazole

-

To a solution of 5-cyanopyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (2.0 eq) and ammonium chloride (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12 to 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the tetrazole product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 2-(Difluoromethyl)-5-(pyrimidin-5-yl)-1,3,4-oxadiazole

-

Suspend the 5-(pyrimidin-5-yl)tetrazole (1.0 eq) in difluoroacetic anhydride (DFAA).

-

Heat the mixture at a temperature between 70 and 100 °C for 1 to 3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, carefully quench the excess anhydride with water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(difluoromethyl)-5-(pyrimidin-5-yl)-1,3,4-oxadiazole.

Quantitative Data

In Vitro Activity

| Parameter | Value | Reference |

| HDAC6 IC50 | 33 nM | [1] |

| Selectivity | >850-fold vs. other HDAC isozymes | [1] |

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Dosing | Reference |

| Maximum Exposure (Cmax) | 597 ng/mL | 5 mg/kg, single oral dose | [1] |

| Half-life (t1/2) | 7.2 hours | 5 mg/kg, single oral dose | [1] |

In Vivo Efficacy

| Indication | Model | Dosing Regimen | Key Findings | Reference |

| Multiple Myeloma | Human H929 MM cell xenograft in mice | 10 mg/kg, oral, daily (in combination with Pomalidomide) | Significantly delayed tumor growth and enhanced survival compared to Pomalidomide alone. | [1] |

| Obesity | Diet-induced obese mice | 30 mg/kg, single oral dose | Increased levels of acetylated α-tubulin for over 24 hours. | [1] |

Signaling Pathways and Experimental Workflows

HDAC6-Mediated Deacetylation of α-Tubulin

Caption: Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin.

Proposed Mechanism in Restoring Leptin Sensitivity

Caption: this compound may restore leptin sensitivity by inhibiting HDAC6.

Conclusion

This compound represents a significant advancement in the development of selective HDAC6 inhibitors. Its non-hydroxamate chemical structure and high selectivity offer a potentially improved safety profile compared to pan-HDAC inhibitors. The promising preclinical data in both multiple myeloma and obesity models underscore its potential as a versatile therapeutic agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and other selective HDAC6 inhibitors.

References

Preclinical Data Summary of SE-7552: A Potent and Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE-7552 is a novel, orally active, and highly selective non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, this compound has demonstrated significant therapeutic potential in preclinical models of both oncology and metabolic diseases. Its high selectivity for HDAC6 over other HDAC isozymes suggests a favorable safety profile, minimizing off-target effects. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and mechanism of action.

Core Data Summary

The preclinical data for this compound highlights its potency and selectivity as an HDAC6 inhibitor, with promising efficacy in models of multiple myeloma and diet-induced obesity.

In Vitro Activity

This compound exhibits potent and highly selective inhibition of HDAC6.

| Parameter | Value | Reference |

| HDAC6 IC50 | 33 nM | [1] |

| Selectivity | >850-fold vs. other HDAC isozymes | [1] |

In Vivo Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have demonstrated good oral bioavailability and a favorable half-life for this compound.

| Parameter | Dose (Oral) | Value | Reference |

| Maximum Exposure (Cmax) | 5 mg/kg | 597 ng/ml | [1] |

| Half-life (t1/2) | 5 mg/kg | 7.2 hours | [1] |

In Vivo Pharmacodynamics (Mouse)

This compound has been shown to engage its target in vivo, leading to the acetylation of the HDAC6 substrate α-tubulin.

| Parameter | Dose (Oral) | Effect | Duration | Reference |

| α-tubulin Acetylation | 30 mg/kg | Increased levels | > 24 hours | [1] |

| Histone H3 Acetylation | 30 mg/kg | No effect | - | [1] |

In Vivo Efficacy: Multiple Myeloma

In a preclinical model of multiple myeloma, this compound in combination with the immunomodulatory drug pomalidomide demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Human H929 MM cells in mice | This compound + Pomalidomide | This compound: 10 mg/kg, daily (oral); Pomalidomide: 1 mg/kg, daily (IP) | Significantly delayed tumor growth and enhanced survival compared to pomalidomide alone | [1] |

In Vivo Efficacy: Diet-Induced Obesity

Preclinical studies indicate that this compound acts as an anti-obesity agent in diet-induced obese mice by restoring leptin sensitivity.[2][3] While specific quantitative data for this compound in this model is not yet publicly available, studies with other selective HDAC6 inhibitors have shown reductions in body weight, food intake, and improvements in metabolic parameters.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of the methodologies used in the key studies cited.

In Vivo Formulation Preparation

A standard protocol for preparing this compound for in vivo oral administration involves a multi-component vehicle to ensure solubility and stability.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL.

Multiple Myeloma Xenograft Model

-

Cell Line: Human H929 multiple myeloma cells.

-

Animal Model: Details on the specific mouse strain, age, and sex were not provided in the available literature.

-

Tumor Induction: A suspension of H929 cells is typically injected subcutaneously into the flank of immunocompromised mice. Tumor growth is monitored regularly.

-

Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups. This compound is administered orally, and pomalidomide is administered via intraperitoneal (IP) injection.

-

Outcome Measures: Tumor volume is measured at regular intervals. Overall survival is also monitored.

Diet-Induced Obesity Model

While a specific protocol for this compound is not detailed, a general methodology for this type of study using HDAC6 inhibitors is as follows:

-

Animal Model: Male C57BL/6 mice are a common model for diet-induced obesity.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity and leptin resistance.

-

Treatment: this compound would be administered orally to the obese mice.

-

Outcome Measures:

-

Body Weight and Food Intake: Monitored daily or weekly.

-

Metabolic Parameters: Glucose tolerance tests, insulin tolerance tests, and measurement of serum lipids and inflammatory markers.

-

Body Composition: Assessed using techniques like DEXA or MRI.

-

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through the selective inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, primarily non-histone proteins such as α-tubulin and cortactin. The functional consequences of HDAC6 inhibition are context-dependent.

HDAC6 Inhibition in Cancer

In the context of multiple myeloma, HDAC6 inhibition is believed to disrupt the aggresome pathway, which is a cellular mechanism for clearing misfolded proteins. By inhibiting this pathway, this compound can lead to an accumulation of toxic protein aggregates, inducing cell stress and apoptosis in cancer cells.

HDAC6 Inhibition and Leptin Sensitization in Obesity

In diet-induced obesity, chronic overnutrition leads to leptin resistance, a state where the brain no longer responds effectively to leptin's satiety signals. HDAC6 has been identified as a key regulator of leptin receptor signaling. By inhibiting HDAC6, this compound can restore leptin sensitivity, leading to reduced food intake and weight loss.[2][4]

Experimental Workflows

The following diagrams illustrate the high-level workflows for the key in vivo studies conducted with this compound.

Multiple Myeloma Xenograft Study Workflow

Diet-Induced Obesity Study Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone Deacetylase 6 Inhibition Restores Leptin Sensitivity and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Central inhibition of HDAC6 re-sensitizes leptin signaling during obesity to induce profound weight loss. | Broad Institute [broadinstitute.org]

The Cellular Function of SE-7552: A Selective HDAC6 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SE-7552 is a potent and highly selective, orally active, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, this compound demonstrates significant therapeutic potential in oncology and metabolic diseases. This document provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for assessing its activity and structured quantitative data are presented to facilitate further research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets HDAC6, a class IIb histone deacetylase. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins. This cytoplasmic localization and substrate specificity make HDAC6 an attractive therapeutic target with a potentially wider therapeutic window and fewer side effects compared to pan-HDAC inhibitors. This compound has shown promise in preclinical models of multiple myeloma and diet-induced obesity.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of HDAC6. HDACs catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of its downstream substrates, most notably α-tubulin and the heat shock protein 90 (HSP90).

The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety of this compound is crucial for its potent and selective inhibition of HDAC6. This group acts as a zinc-binding group, interacting with the zinc ion in the catalytic pocket of HDAC6.

Cellular Functions and Signaling Pathways

The inhibition of HDAC6 by this compound modulates several critical cellular processes primarily through the hyperacetylation of α-tubulin and HSP90.

Regulation of Microtubule Dynamics via α-Tubulin Acetylation

HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound results in the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and flexibility, which in turn affects intracellular transport, cell motility, and cell division. In the context of cancer, particularly multiple myeloma, altered microtubule dynamics can disrupt processes essential for tumor cell proliferation and survival.

Modulation of Protein Quality Control via HSP90 Acetylation

HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. HDAC6 deacetylates HSP90, and its inhibition by this compound leads to HSP90 hyperacetylation. This modification impairs the chaperone function of HSP90, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This disruption of protein homeostasis can induce apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC50 (HDAC6) | 33 nM | The half maximal inhibitory concentration against HDAC6 enzyme. |

| Selectivity | >850-fold | Selectivity for HDAC6 over all other known HDAC isozymes. |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing |

| Maximum Exposure (Cmax) | 597 ng/ml | Single oral dose of 5 mg/kg. |

| Half-life (t1/2) | 7.2 hours | Single oral dose of 5 mg/kg. |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Model | Treatment | Outcome |

| Human H929 Multiple Myeloma Xenograft | This compound (10 mg/kg, oral, daily) + Pomalidomide (1 mg/kg, IP, daily) | Significantly delayed tumor growth compared to pomalidomide alone and enhanced survival. |

| Human MM.1S Multiple Myeloma (disseminated model) | This compound (10 mg/kg, oral, daily) + Bortezomib (1.5 mg/kg, IP, once a week) | Significantly delayed tumor growth compared to bortezomib alone. |

| Biomarker Study (mice) | This compound (30 mg/kg, single oral dose) | Increased levels of acetylated α-tubulin for over 24 hours with no effect on histone H3 acetylation. |

| Diet-Induced Obesity (mice) | Not specified | Acts as an anti-obesity agent. |

Experimental Protocols

The following are representative protocols for evaluating the cellular function of this compound.

HDAC6 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit HDAC6 enzymatic activity.

-

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC) that can be measured.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

This compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the fluorometric substrate, and the this compound dilutions.

-

Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Western Blot Analysis of α-Tubulin and HSP90 Acetylation

This method is used to determine the effect of this compound on the acetylation status of its target proteins in cells.

-

Principle: Cells are treated with this compound, and cell lysates are subjected to SDS-PAGE and Western blotting to detect the levels of acetylated α-tubulin, total α-tubulin, acetylated HSP90, and total HSP90 using specific antibodies.

-

Materials:

-

Cell line of interest (e.g., H929 multiple myeloma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-HSP90, anti-HSP90, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Quantify band intensities to determine the relative levels of acetylated proteins.

-

In Vivo Multiple Myeloma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft model.

-

Principle: Human multiple myeloma cells (e.g., H929) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound alone or in combination with other anti-myeloma agents, and tumor growth is monitored.

-

Materials:

-

Human multiple myeloma cell line (e.g., H929)

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel

-

This compound

-

Pomalidomide or Bortezomib (for combination studies)

-

Appropriate vehicle for drug formulation

-

Calipers for tumor measurement

-

-

Procedure:

-

Culture H929 cells and harvest them in the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

-

Administer treatments as per the study design (e.g., this compound orally, pomalidomide intraperitoneally).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for biomarkers).

-

In Vivo Diet-Induced Obesity Model

This protocol provides a general framework for assessing the anti-obesity effects of this compound.

-

Principle: Mice are fed a high-fat diet to induce obesity and metabolic syndrome. The effect of this compound treatment on body weight, fat mass, and metabolic parameters is then evaluated.

-

Materials:

-

Mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J)

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Control low-fat diet

-

This compound

-

Metabolic cages for monitoring food intake and energy expenditure (optional)

-

Equipment for measuring body composition (e.g., DEXA or MRI)

-

Glucometer and insulin assay kits

-

-

Procedure:

-

Acclimate mice to the facility and then divide them into groups.

-

Feed one group a high-fat diet and the other a control diet.

-

Monitor body weight and food intake regularly.

-

Once obesity is established, initiate treatment with this compound or vehicle.

-

Continue to monitor body weight, food intake, and body composition.

-

Perform glucose and insulin tolerance tests to assess metabolic function.

-

At the end of the study, collect tissues (e.g., adipose tissue, liver) for further analysis.

-

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with a clear mechanism of action involving the hyperacetylation of α-tubulin and HSP90. This leads to the disruption of key cellular processes in cancer and metabolic diseases, making this compound a promising therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular functions and therapeutic potential of this compound and other selective HDAC6 inhibitors.

SE-7552: A Technical Guide to a Highly Selective HDAC6 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE-7552 is a potent, orally active, and highly selective chemical probe for histone deacetylase 6 (HDAC6). As a non-hydroxamate inhibitor, it belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class of compounds. These compounds are distinguished by their mechanism-based and essentially irreversible inhibition of HDAC6.[1][2][3][4] this compound's exceptional selectivity for HDAC6 over other HDAC isozymes makes it an invaluable tool for elucidating the specific biological roles of HDAC6 and for the development of targeted therapeutics.[5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action

This compound and other DFMO derivatives act as mechanism-based inhibitors of HDAC6.[1][4] The proposed mechanism involves an enzyme-catalyzed hydrolysis of the oxadiazole ring within the HDAC6 active site. This reaction is initiated by the nucleophilic attack of a zinc-bound water molecule on the sp2 carbon of the oxadiazole ring adjacent to the difluoromethyl group.[7] This is followed by a ring-opening event, generating a difluoroacetylhydrazide intermediate that coordinates tightly with the active site zinc ion.[7] This strong interaction, coupled with the binding of the difluoromethyl group in a nearby pocket, results in a slow-binding and essentially irreversible inhibition of the enzyme.[1][4]

Data Presentation

Biochemical and Cellular Activity

This compound exhibits potent and highly selective inhibition of HDAC6.

| Parameter | Value | Reference |

| HDAC6 IC50 | 33 nM | [5] |

| Selectivity | >850-fold vs. other HDAC isozymes | [5][6] |

Note: A detailed selectivity panel with IC50 values for other HDAC isoforms is not publicly available for this compound. The greater than 850-fold selectivity is a reported value.

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties in mice, highlighting its potential for in vivo studies.

| Parameter | Value | Dosing | Animal Model | Reference |

| Maximum Plasma Concentration (Cmax) | 597 ng/mL | 5 mg/kg, single oral dose | Mouse | [5][6] |

| Half-life (t1/2) | 7.2 hours | 5 mg/kg, single oral dose | Mouse | [5][6] |

Experimental Protocols

In Vitro HDAC6 Enzymatic Assay (Fluorogenic)

This protocol describes a typical in vitro assay to determine the IC50 of this compound against HDAC6 using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorophore.

-

Incubate the plate at 37°C for 15 minutes to allow for complete development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cellular Assay for α-Tubulin Acetylation (Western Blot)

This protocol outlines the procedure to assess the effect of this compound on the acetylation of its primary cytosolic substrate, α-tubulin, in cultured cells.

Materials:

-

Human multiple myeloma cell line (e.g., H929)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed H929 cells in culture plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them using lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

In Vivo Multiple Myeloma Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a human multiple myeloma xenograft mouse model.

Materials:

-

Human multiple myeloma cell line (e.g., H929)

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulation for oral gavage

-

Pomalidomide or Bortezomib (for combination studies)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Culture H929 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg daily).[6]

-

For combination studies, administer the other therapeutic agent according to its established protocol (e.g., pomalidomide at 1 mg/kg IP daily).[6]

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Mandatory Visualizations

Caption: Key signaling pathways modulated by HDAC6 and its inhibition by this compound.

Caption: A logical workflow for the comprehensive characterization of this compound.

References

- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group for the highly selective inhibition and degradation of histone deacetylase 6 [bonndoc.ulb.uni-bonn.de]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]